6-Bromo-2-(trifluoromethyl)nicotinic acid

Description

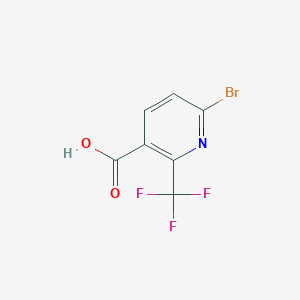

6-Bromo-2-(trifluoromethyl)nicotinic acid (CAS: 749875-13-6) is a substituted nicotinic acid derivative with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.01 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, along with a carboxylic acid moiety at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the -CF₃ group and the versatility of the bromine atom for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVQGUXYPYSPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-13-6 | |

| Record name | 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination and Hydrolysis Route

Method Overview:

This method involves starting from 2,6-dichloronicotinic acid derivatives, which are subjected to selective chlorination and subsequent hydrolysis to introduce the trifluoromethyl group at the 2-position of the nicotinic acid ring.

- Synthesis of 2,6-dichloronicotinic acid via chlorination of nicotinic acid or its derivatives.

- Selective substitution of the chlorine atom at the 2-position with a trifluoromethyl group using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or copper-based trifluoromethylation agents.

- Hydrolysis of intermediate compounds to yield the final 6-bromo-2-(trifluoromethyl)nicotinic acid.

- Use of electrophilic trifluoromethylating agents under controlled temperature (often around room temperature to 50°C).

- The process requires careful control to prevent over-substitution or side reactions.

- The presence of bromine at the 6-position can be introduced via selective bromination prior to trifluoromethylation.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | Cl2 or SOCl2 | Reflux | Controlled to avoid over-chlorination |

| Trifluoromethylation | Trifluoromethyl iodide, Cu, or CF3 sources | Mild heating, inert atmosphere | Selectivity is crucial |

| Bromination | NBS or Br2 | Radical conditions | Bromination at the 6-position |

- Suitable for scale-up with proper optimization.

- Allows for regioselective modifications.

- Multiple steps increase complexity.

- Handling of hazardous reagents like Cl2 and CF3 sources.

Construction of Pyridine Ring from Trifluoromethyl Precursors

Method Overview:

This route involves constructing the pyridine ring with the trifluoromethyl group directly attached, followed by functionalization at specific positions.

- Synthesis begins from trifluoromethyl-substituted heterocyclic precursors, such as trifluoromethyl-substituted pyridine derivatives.

- Bromination at the 6-position of the pyridine ring using N-bromosuccinimide (NBS) or similar brominating agents.

- Oxidation or carboxylation to introduce the carboxylic acid functionality.

| Reagent | Conditions | Notes |

|---|---|---|

| NBS | Room temperature, radical initiator | Bromination at the desired position |

| Carboxylation | CO2 under pressure | Converts to nicotinic acid derivative |

- Potentially more regioselective.

- Direct construction from trifluoromethyl building blocks.

- Requires availability of suitable trifluoromethyl precursors.

- Multi-step synthesis with purification challenges.

Method Overview:

This approach involves the direct introduction of the trifluoromethyl group onto a pre-formed nicotinic acid framework, often via nucleophilic or electrophilic trifluoromethylation.

- Starting from nicotinic acid or its derivatives with halogen substituents.

- Use of trifluoromethylating agents such as trifluoromethyl copper or hypervalent iodine reagents.

- Bromination at the 6-position is performed either before or after trifluoromethylation, depending on the route.

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoromethyl copper | Reflux, inert atmosphere | For electrophilic trifluoromethylation |

| NBS or Br2 | Radical conditions | Bromination at specific positions |

- One-step or two-step process.

- High regioselectivity if conditions are optimized.

- Requires specialized trifluoromethylating reagents.

- Handling of sensitive reagents.

Summary of Preparation Methods Data Table

| Method | Raw Materials | Key Reagents | Reaction Conditions | Main Challenges | Industrial Feasibility |

|---|---|---|---|---|---|

| Direct Chlorination & Hydrolysis | Nicotinic acid derivatives | Cl2, CF3 sources, Br2 | Controlled temperature, inert atmosphere | Multi-step, hazardous reagents | Moderate, requires optimization |

| Ring Construction from Precursors | Trifluoromethyl heterocycles | NBS, CO2 | Mild to moderate conditions | Precursor availability | Potential with precursor synthesis |

| Trifluoromethylation of Nicotinic Acid | Halogenated nicotinic acids | CF3 reagents | Reflux, inert atmosphere | Reagent handling | Promising with process development |

Scientific Research Applications

Pharmaceutical Development

Overview : 6-Bromo-2-(trifluoromethyl)nicotinic acid is being investigated for its antimicrobial properties and as a precursor for synthesizing novel pharmacological agents.

Applications :

- Antimicrobial Agents : The compound has shown effectiveness against specific bacterial strains, making it a candidate for developing new antibiotics.

- COMT Inhibitors : It serves as a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are vital in treating neurological disorders such as Parkinson's disease. A derivative synthesized from this compound demonstrated promising results in preclinical studies.

Case Study : A recent study focused on the synthesis of a COMT inhibitor derived from this compound. The resulting compound exhibited significant inhibitory activity against COMT, indicating potential therapeutic applications in neuropharmacology.

Material Science

Overview : The unique physicochemical properties of this compound derivatives make them suitable for developing functional materials.

Applications :

- Functional Materials Development : Incorporation of trifluoromethyl derivatives into materials has led to the creation of substances with enhanced properties, such as improved thermal stability and chemical resistance.

- Chemical Synthesis Techniques : Various methods have been developed to incorporate these derivatives into polymers and other materials through advanced chemical synthesis techniques.

| Application Area | Key Features | Outcomes |

|---|---|---|

| Antimicrobial Development | Effective against specific bacterial strains | Potential new antibiotics |

| COMT Inhibitors | Precursor in drug synthesis | Promising results in preclinical studies |

| Functional Materials | Enhanced properties due to trifluoromethyl group | Improved thermal stability and chemical resistance |

Virology

Overview : Derivatives of this compound have been explored for their antiviral properties.

Applications :

- Antiviral Agents : Research has indicated that some derivatives can inhibit the replication of various viruses, including HIV. These compounds have demonstrated selectivity indices up to 10 against HIV-1 reverse transcriptase-associated RNase H function.

Case Study : In vitro studies showed that specific derivatives effectively inhibited HIV replication, suggesting their potential as antiviral agents. Further investigations are required to understand their mechanisms of action and efficacy against other viral infections.

Interaction Studies

Research has also focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Preliminary findings suggest that it may act as a modulator, potentially influencing neurotransmission pathways crucial for various neurological functions. This opens avenues for exploring its role in neuropharmacology further.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)nicotinic acid depends on its application:

Pharmaceuticals: It may act by modulating specific receptors or enzymes involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Agrochemicals: It can inhibit essential enzymes in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of Br and CF₃ groups significantly affects electronic properties. For example, 6-bromo-2-CF₃ (target compound) vs. 2-bromo-6-CF₃ (CAS: 749875-07-8) alters steric hindrance and dipole moments, influencing reactivity in Suzuki-Miyaura couplings .

- Biological Relevance: Compounds like 5-bromo-2-chloro-6-methylnicotinic acid (similarity score: 0.94) demonstrate how minor substitutions (e.g., Cl → CF₃) can modulate interactions with biological targets such as enzymes or receptors .

Functionalized Nicotinic Acid Derivatives with Pharmacological Activity

Key Observations :

- Trifluoromethyl Role : The -CF₃ group in these derivatives enhances binding to hydrophobic pockets in HIV-1 reverse transcriptase (RT), as seen in compounds 45–47 .

- Comparative Bioactivity : Compound 46 (79% yield, 179–180°C) shows higher potency than 45, likely due to optimized dichlorobenzyl positioning .

Key Observations :

- Synthetic Challenges : The proximity of Br and CF₃ in positional isomers (e.g., 6-Br-2-CF₃ vs. 2-Br-6-CF₃) may complicate regioselective synthesis .

- Functionalization Potential: The target compound’s bromine atom is more accessible for Pd-catalyzed couplings compared to 5-bromo-2-chloro-6-methylnicotinic acid, where steric hindrance from the methyl group may limit reactivity .

Biological Activity

6-Bromo-2-(trifluoromethyl)nicotinic acid (CAS No. 749875-13-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuropharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

This compound has a molecular formula of C7H4BrF3NO2 and a molecular weight of approximately 270.00 g/mol. Its structure includes a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological activity. The presence of these groups enhances its potential as a versatile building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. Preliminary studies have shown that it can inhibit the growth of Gram-positive bacteria, making it a candidate for further investigation in the treatment of infectious diseases.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

Neuropharmacological Potential

As a derivative of nicotinic acid, this compound may interact with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological pathways, suggesting that this compound could play a role in modulating neurotransmission.

While specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may act as a modulator of nAChRs, potentially influencing receptor activity and contributing to therapeutic effects in conditions such as addiction and cognitive disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. For instance, research on similar trifluoromethyl-pyridine derivatives has indicated their potential in treating central nervous system disorders due to their ability to modulate neurotransmitter systems .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-6-(trifluoromethyl)nicotinic acid | C7H3BrF3NO2 | Antimicrobial |

| 5-Bromo-6-(trifluoromethyl)nicotinic acid | C7H3BrF3NO2 | Neuropharmacological |

| 6-Chloro-2-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | Less potent than brominated derivatives |

Future Research Directions

The unique structural features of this compound suggest various avenues for future research:

- Mechanistic Studies : Further investigations into its interaction with nAChRs could clarify its role in neurological conditions.

- Expanded Antimicrobial Testing : Broader testing against various pathogens could establish its efficacy as an antimicrobial agent.

- Synthesis of Derivatives : Modifying the structure could lead to compounds with enhanced biological activity or reduced toxicity.

Q & A

Q. How is this compound utilized as a building block in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.